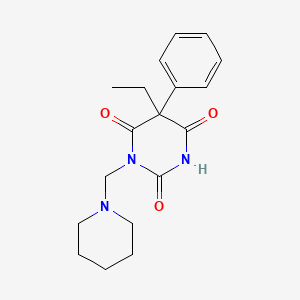![molecular formula C16H16N2OS B5158991 5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thienopyrimidines and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the target enzymes through binding to their active sites. This leads to the disruption of the normal cellular processes regulated by these enzymes, ultimately resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied in vitro and in vivo. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent inhibitory activity against various enzymes, its ability to selectively target cancer cells, and its neuroprotective effects. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of the compound in animal models to determine its efficacy and safety.
3. Exploration of the potential of the compound as a lead compound for the development of novel drugs for the treatment of cancer and neurodegenerative diseases.
4. Investigation of the mechanism of action of the compound at the molecular level to gain a better understanding of its inhibitory activity against target enzymes.
5. Development of novel formulations of the compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 3-ethylthiophene-2,5-dicarboxylic acid with 3,4-dimethylaniline in the presence of phosphorus oxychloride and acetic anhydride. The resulting intermediate is then treated with potassium carbonate and 2-chloro-1,3-dimethylimidazolidine to yield the final product.
Scientific Research Applications
5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in drug discovery. It has been found to exhibit inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 9 (CDK9). These enzymes play a crucial role in the regulation of cell cycle progression and have been implicated in various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-4-18-9-17-15-14(16(18)19)13(8-20-15)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHOKNVVUYITPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)
![3,5-bis[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5158919.png)

![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5158932.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![{2-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5158981.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)

![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-2-pyridinyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5159014.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)